molecular formula C39H55N9O9S B143672 1-S-Deoxo-abu-3-ile-amaninamide CAS No. 129274-06-2

1-S-Deoxo-abu-3-ile-amaninamide

Cat. No.: B143672
CAS No.: 129274-06-2
M. Wt: 826 g/mol
InChI Key: OMOWRDIQAIEEMH-HFIVCSRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-S-Deoxo-abu-3-ile-amaninamide, also known as this compound, is a useful research compound. Its molecular formula is C39H55N9O9S and its molecular weight is 826 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(L-2-Aminobutanoic acid)-3-L-isoleucine-4-(2-mercapto-L-tryptophan)-alpha-amanitin de-S-oxide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Amanitins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,4S,8R,10S,13S,34S)-13,34-bis[(2S)-butan-2-yl]-4-ethyl-8-hydroxy-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraene-2,5,11,14,30,33,36,39-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H55N9O9S/c1-6-19(4)31-36(55)41-15-29(50)42-27-18-58-38-23(22-11-9-10-12-25(22)45-38)14-26(33(52)40-16-30(51)46-31)44-37(56)32(20(5)7-2)47-35(54)28-13-21(49)17-48(28)39(57)24(8-3)43-34(27)53/h9-12,19-21,24,26-28,31-32,45,49H,6-8,13-18H2,1-5H3,(H,40,52)(H,41,55)(H,42,50)(H,43,53)(H,44,56)(H,46,51)(H,47,54)/t19-,20-,21+,24-,26?,27-,28-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOWRDIQAIEEMH-HFIVCSRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CC(CC2C(=O)NC(C(=O)NC3CC4=C(NC5=CC=CC=C45)SCC(C(=O)N1)NC(=O)CNC(=O)C(NC(=O)CNC3=O)C(C)CC)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@H](C(=O)NC3CC4=C(NC5=CC=CC=C45)SC[C@@H](C(=O)N1)NC(=O)CNC(=O)[C@@H](NC(=O)CNC3=O)[C@@H](C)CC)[C@@H](C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H55N9O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

826.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129274-06-2
Record name Amaninamide, S-deoxo-abu(1)-ile(3)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129274062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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